2,4-Difluorocarbazole
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Overview
Description
2,4-Difluorocarbazole is a fluorinated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazoles are known for their extensive pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorocarbazole typically involves the fluorination of carbazole derivatives. One common method includes the reaction of 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the solvent . The reaction is carried out at temperatures ranging from 100 to 150°C for 1-6 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorocarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrofluorocarbazoles.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted carbazoles, hydrofluorocarbazoles, and carbazole quinones .
Scientific Research Applications
2,4-Difluorocarbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluorocarbazole involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it may modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
2,4,6-Trifluorocarbazole: Exhibits similar antibacterial properties but with enhanced potency against multidrug-resistant strains.
2,7-Difluorocarbazole: Used in OLEDs for its higher HOMO-LUMO energy gap.
2,4,5,7-Tetrafluorocarbazole: Another fluorinated derivative with applications in electronic materials.
Uniqueness: 2,4-Difluorocarbazole is unique due to its balanced properties, making it suitable for both medicinal and industrial applications. Its specific substitution pattern provides a distinct set of physicochemical characteristics that are not observed in other fluorinated carbazoles .
Properties
Molecular Formula |
C12H7F2N |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2,4-difluoro-9H-carbazole |
InChI |
InChI=1S/C12H7F2N/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,15H |
InChI Key |
LJDKJKISPQIRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3F)F |
Origin of Product |
United States |
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